Cas no 61535-47-5 (Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)-)

Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)- structure
61535-47-5 structure
Product Name:Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)-
CAS-nummer:61535-47-5
MF:C19H20N2O3
MW:324.373704910278
CID:475875
PubChem ID:12338837
Update Time:2025-04-19

Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)-
    • DTXSID601157000
    • Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
    • Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester
    • 61535-47-5
    • benzyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
    • SCHEMBL12113038
    • Benzyl (R)-(1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • N-alpha-Cbz-D-tryptophanol
    • Inchi: 1S/C19H20N2O3/c22-12-16(10-15-11-20-18-9-5-4-8-17(15)18)21-19(23)24-13-14-6-2-1-3-7-14/h1-9,11,16,20,22H,10,12-13H2,(H,21,23)/t16-/m1/s1
    • InChI-sleutel: LUYGYUGZSGMKOX-MRXNPFEDSA-N
    • LACHT: OC[C@@H](CC1=CNC2C=CC=CC1=2)NC(=O)OCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 324.14739250g/mol
  • Monoisotopische massa: 324.14739250g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 7
  • Complexiteit: 398
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 74.4Ų

Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)- Prijsmeer >>

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